AdcAhxArg6
Description
Structure
2D Structure
Properties
Molecular Formula |
C52H94N30O12 |
|---|---|
Molecular Weight |
1331.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[6-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C52H94N30O12/c53-37-33-38(74-24-73-37)82(25-75-33)45-35(85)34(84)36(94-45)44(91)66-17-3-1-2-16-32(83)76-26(10-4-18-67-47(54)55)39(86)77-27(11-5-19-68-48(56)57)40(87)78-28(12-6-20-69-49(58)59)41(88)79-29(13-7-21-70-50(60)61)42(89)80-30(14-8-22-71-51(62)63)43(90)81-31(46(92)93)15-9-23-72-52(64)65/h24-31,34-36,45,84-85H,1-23H2,(H,66,91)(H,76,83)(H,77,86)(H,78,87)(H,79,88)(H,80,89)(H,81,90)(H,92,93)(H2,53,73,74)(H4,54,55,67)(H4,56,57,68)(H4,58,59,69)(H4,60,61,70)(H4,62,63,71)(H4,64,65,72)/t26-,27-,28-,29-,30-,31-,34-,35+,36-,45+/m0/s1 |
InChI Key |
QLSCMEHEXBNFGR-HDLKDVBUSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C(=O)NCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)NCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)O)O)N |
Origin of Product |
United States |
Detailed Research Findings on Adcahxarg6
Strategies for the Solid-Phase and Solution-Phase Synthesis of this compound
The synthesis of this compound and its analogs can be accomplished through both solid-phase peptide synthesis (SPPS) and solution-phase methodologies. Each approach offers distinct advantages and is selected based on the desired scale, purity requirements, and the specific sequence of the conjugate.
Solid-Phase Peptide Synthesis (SPPS):
SPPS is a widely adopted method for the synthesis of peptides and their conjugates due to its efficiency, ease of automation, and the ability to drive reactions to completion using excess reagents. creative-peptides.comnih.govuci.edu The most common strategy for synthesizing the peptide portion of this compound is Fmoc (9-fluorenylmethoxycarbonyl) based chemistry. nih.govpeptide.com
The general workflow for the SPPS of the Arg6-Ahx portion of this compound involves the following steps:
Resin Selection: A suitable solid support, such as Rink amide resin, is chosen to yield a C-terminal amide upon cleavage, which is a common feature in many bioactive peptides. peptide.com
Amino Acid Coupling: The first Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH) is coupled to the resin. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is a standard acid-labile side-chain protecting group for arginine.
Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid using a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). creative-peptides.com
Iterative Coupling and Deprotection: Subsequent Fmoc-protected amino acids (arginine and then 6-aminohexanoic acid) are sequentially coupled and deprotected until the desired peptide-linker sequence (Ahx-Arg6) is assembled.
Adenosine (B11128) Conjugation: The adenosine derivative (Adc), appropriately activated, is then coupled to the N-terminus of the resin-bound peptide-linker.
Cleavage and Deprotection: The final conjugate is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (B1312306) (TIS) and water to prevent side reactions. creative-peptides.com
For the coupling steps, various reagents can be employed to activate the carboxylic acid of the incoming amino acid. Phosphonium-based reagents like BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)phosphonium hexafluorophosphate) and its derivatives (e.g., PyBOP) are particularly effective, especially for sterically hindered or difficult couplings, which can be encountered with arginine-rich sequences. bachem.comresearchgate.net
Solution-Phase Synthesis:
Solution-phase synthesis offers advantages for large-scale production and for the synthesis of complex conjugates where solid-phase approaches may be limiting. americanpeptidesociety.orgnih.govnih.gov The synthesis of this compound in solution would typically involve a convergent strategy, where the peptide-linker (Ahx-Arg6) and the adenosine moiety are synthesized separately and then conjugated.
A plausible solution-phase route would involve:
Peptide-Linker Synthesis: The Ahx-Arg6 fragment is synthesized, often using fragment condensation techniques to minimize racemization. americanpeptidesociety.org Protecting groups are crucial to prevent unwanted side reactions.
Adenosine Derivative Preparation: The adenosine component is functionalized to allow for coupling to the peptide-linker.
Conjugation: The two fragments are coupled in solution using a suitable coupling reagent. BOP reagent has been noted for its utility in forming the peptide bond between the peptide and nucleoside moieties in related conjugates. bachem.comfredhutch.org
Deprotection: The protecting groups are removed in the final step to yield the active this compound compound.
| Synthesis Strategy | Advantages | Disadvantages |
| Solid-Phase Peptide Synthesis (SPPS) | High efficiency, ease of automation, use of excess reagents to drive reactions to completion. creative-peptides.comuci.edu | Potential for aggregation of growing peptide chain, limitations for very long or complex conjugates. |
| Solution-Phase Synthesis | Scalability for large-scale production, easier purification of intermediates. americanpeptidesociety.orgnih.gov | More labor-intensive, potential for lower yields in individual steps, risk of racemization during fragment coupling. americanpeptidesociety.org |
Advanced Purification Techniques for Attaining Research-Grade Purity of this compound
Achieving high purity is critical for the biological evaluation of this compound. Due to the hybrid nature of the molecule, a combination of chromatographic techniques is often necessary.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
RP-HPLC is the primary method for the purification of peptides and their conjugates. nih.gov Separation is based on the hydrophobicity of the molecule. For this compound, a C18 column is typically used with a gradient of an organic solvent (like acetonitrile) in water, with an ion-pairing agent such as TFA. The TFA protonates basic residues like arginine, improving peak shape and resolution.
Ion-Exchange Chromatography (IEX):
Given the highly basic nature of the Arg6 motif, ion-exchange chromatography is a powerful complementary purification technique. nih.govresearchgate.netdownstreamcolumn.comnih.gov In cation-exchange chromatography, the positively charged this compound binds to a negatively charged stationary phase. Elution is achieved by increasing the salt concentration or pH of the mobile phase. This method is particularly effective at separating the target compound from non-charged or less-charged impurities. Combining IEX and RP-HPLC can yield highly pure material. researchgate.net
| Purification Technique | Principle of Separation | Application for this compound |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Primary purification method, separates based on the overall hydrophobicity of the conjugate. nih.gov |
| Ion-Exchange Chromatography (IEX) | Net Charge | Separates the highly positively charged this compound from neutral or less basic impurities. researchgate.netdownstreamcolumn.com |
| Size-Exclusion Chromatography (SEC) | Molecular Size | Can be used to remove aggregates or very small impurities. |
Design Principles and Synthetic Routes for Systematic Modification of this compound Derivatives for Structure-Activity Studies
Structure-activity relationship (SAR) studies are essential to optimize the potency and selectivity of this compound. This involves the systematic modification of its different components: the adenosine moiety, the linker, and the peptide tail. The design of such bisubstrate inhibitors aims to enhance interactions with both the ATP and substrate binding sites of the target kinase. yellowcouch.orgnih.govlifetein.com
Modification of the Peptide Sequence (Arg6):
The poly-arginine sequence is critical for interaction with the negatively charged substrate-binding site of many kinases.
Varying the Number of Arginine Residues: Synthesizing analogs with fewer or more arginine residues (e.g., Arg4, Arg8) can help determine the optimal length for kinase binding.
Amino Acid Substitution: Replacing arginine with other basic (e.g., lysine) or neutral amino acids can probe the specific requirements for charge and hydrogen bonding. broadpharm.com
D-Amino Acid Substitution: Incorporating D-arginine instead of L-arginine can increase proteolytic stability, a desirable property for in vivo studies.
Modification of the Linker (Ahx):
The 6-aminohexanoic acid linker provides flexibility and spatial separation between the adenosine and peptide moieties.
Linker Length: Synthesizing analogs with shorter or longer linkers can optimize the positioning of the two recognition elements within the kinase active site.
Linker Rigidity: Introducing more rigid linkers can constrain the conformation of the inhibitor, potentially leading to higher affinity and selectivity.
Modification of the Adenosine Moiety (Adc):
The adenosine derivative mimics ATP and binds to the highly conserved ATP-binding pocket.
Substitutions on the Purine (B94841) Ring: Modifications at various positions of the adenine (B156593) ring can enhance binding affinity and selectivity for the target kinase over other ATP-utilizing enzymes.
The synthesis of these derivatives generally follows the same solid-phase or solution-phase routes described for this compound, incorporating the modified building blocks at the appropriate steps.
| Modified Component | Rationale for Modification | Example Modification |
| Peptide Sequence | Optimize interaction with substrate binding site, improve stability. | Varying number of Arg residues, substitution with Lys or D-Arg. broadpharm.com |
| Linker | Optimize spatial orientation of binding moieties. | Altering the length of the alkyl chain. |
| Adenosine Moiety | Enhance affinity and selectivity for the ATP-binding site. | Substitutions on the purine ring. |
Labeling Strategies for this compound to Facilitate Molecular Probing in Research
To study the mechanism of action, cellular uptake, and localization of this compound, labeled versions are indispensable. Common labeling strategies include fluorescent labeling and radiolabeling.
Fluorescent Labeling:
Fluorescent dyes can be attached to this compound to enable its detection by fluorescence microscopy, flow cytometry, and other fluorescence-based assays.
Common Dyes: Fluorescein (FAM) and cyanine (B1664457) dyes (e.g., Cy3, Cy5) are frequently used due to their bright emission and availability with reactive functionalities.
Attachment Site: The dye can be attached to the N-terminus of the peptide, the C-terminus, or a side chain of an amino acid (e.g., a lysine (B10760008) introduced into the sequence). The choice of labeling site is critical to avoid disrupting the inhibitor's binding to its target.
Synthesis: Fluorescently labeled this compound can be synthesized by coupling a dye-activated ester (e.g., NHS ester) to an amino group on the fully assembled and deprotected conjugate in solution, or by incorporating a dye-labeled amino acid during solid-phase synthesis.
Radiolabeling:
Radiolabeling allows for highly sensitive detection and quantification in biochemical assays and in vivo imaging (e.g., PET scanning).
Common Isotopes: For peptides and nucleoside analogs, common radioisotopes include tritium (B154650) (³H) for in vitro studies and fluorine-18 (B77423) (¹⁸F) for PET imaging. nih.gov
Labeling Position: The radiolabel can be introduced into the nucleoside portion (e.g., replacing a hydrogen with tritium or a hydroxyl group with ¹⁸F) or within the peptide backbone.
Synthesis: The synthesis of radiolabeled this compound is typically a multi-step process involving the preparation of a radiolabeled precursor followed by its conjugation to the rest of the molecule. This is often performed in the final steps of the synthesis due to the short half-life of many radioisotopes.
| Labeling Type | Common Labels | Application |
| Fluorescent | FAM, Cy3, Cy5 | Cellular imaging, flow cytometry, FRET assays. |
| Radiolabeling | ³H, ¹⁸F nih.gov | In vitro binding assays, in vivo biodistribution and PET imaging. |
Elucidation of Adcahxarg6 S Molecular Mechanism of Action on Protein Kinases in Controlled in Vitro Systems
Detailed Kinetic Analysis of cAMP-Dependent Protein Kinase (PKA) Inhibition by AdcAhxArg6
The inhibitory potential of this compound against the catalytic subunit of PKA has been systematically investigated through detailed kinetic studies. These analyses aimed to characterize the nature of the inhibition and to quantify the affinity of the inhibitor for the enzyme.
Application of Steady-State Enzyme Kinetic Methodologies
To elucidate the mechanism of PKA inhibition by this compound, steady-state enzyme kinetic methodologies were employed. The phosphorylation of a specific peptide substrate, Kemptide (LRRASLG), by the PKA catalytic subunit was monitored in the presence of varying concentrations of both the substrate (ATP and Kemptide) and the inhibitor (this compound). By analyzing the initial reaction velocities under these different conditions, a comprehensive picture of the inhibitor's effect on the enzyme's catalytic activity was obtained. The use of second-order rate constants, derived from steady-state reaction kinetics, was instrumental in avoiding complications arising from the complex catalytic mechanism of the protein kinase reaction.
Determination and Interpretation of Kinetic Parameters
A key aspect of the kinetic analysis was the determination of inhibition constants and cooperativity factors that describe the interaction between this compound and PKA. These parameters provide quantitative measures of the inhibitor's potency and shed light on the allosteric interactions that govern the inhibition.
A study of the allosteric cooperativity in the inhibition of the PKA catalytic subunit revealed significant interactions between the binding of this compound and the substrates. The following table summarizes the key cooperativity parameters determined for this compound.
| Parameter | Value | Description |
| β | 3 | Cooperativity factor for the interaction between this compound and the enzyme-ATP complex. A value greater than 1 indicates positive cooperativity, meaning the binding of ATP enhances the binding of this compound. |
| γ | 12 | Cooperativity factor for the interaction between this compound and the enzyme-Kemptide complex. A value greater than 1 indicates strong positive cooperativity, meaning the binding of the peptide substrate significantly enhances the binding of this compound. |
These cooperativity factors are crucial for a complete understanding of the inhibitory mechanism, indicating that the affinity of this compound for PKA is not constant but is influenced by the saturation of the enzyme with its substrates.
Analysis of Inhibition Type and Mode for this compound
The kinetic data revealed a complex mode of inhibition for this compound that does not conform to the classical models of competitive, uncompetitive, or non-competitive inhibition. Instead, the inhibition is characterized by significant allosteric cooperativity. The binding of this compound is synergistically enhanced by the binding of both ATP and the peptide substrate, Kemptide. This indicates that this compound preferentially binds to the enzyme-substrate complexes, a hallmark of a bisubstrate inhibitor. The pronounced positive cooperativity, especially with the peptide substrate (γ = 12), suggests that conformational changes induced by substrate binding create a more favorable binding site for this compound.
Investigation of this compound Interaction with Distinct Enzyme States and Substrate Binding Sites
To further dissect the inhibitory mechanism, the interaction of this compound with different functional states of the PKA catalytic subunit was investigated. A simple and effective procedure was developed to characterize these interactions individually.
Probing Interaction with the Free Enzyme
The interaction of this compound with the free PKA enzyme (in the absence of substrates) was characterized. While this compound does bind to the free enzyme, the affinity for this state is significantly lower compared to its affinity for the substrate-bound forms. This was inferred from the analysis of the inhibition kinetics at varying substrate concentrations.
Analysis of this compound Interaction with Enzyme-Peptide Substrate Complexes
The interaction of this compound with the catalytic subunit of cAMP-dependent protein kinase (PKA) has been characterized through detailed kinetic analyses. These studies have revealed that this compound does not simply compete with either the peptide substrate or ATP alone. Instead, it effectively interacts with both the free enzyme and the enzyme-substrate complexes. nih.gov A key aspect of its inhibitory action is its ability to bind to the enzyme-peptide substrate complex, forming a ternary E-S-I (Enzyme-Substrate-Inhibitor) complex.
Kinetic analysis of the phosphorylation of Kemptide (LRRASLG), a standard PKA substrate, in the presence of this compound demonstrated that the inhibitor interacts with the enzyme-Kemptide complex. nih.gov The formation of this complex is a critical aspect of the inhibitory mechanism. The characterization of these interactions was achieved by employing second-order rate constants derived from steady-state reaction kinetics, which circumvents complications arising from the complex catalytic mechanism of the protein kinase reaction. nih.gov This approach allowed for the quantification of the interaction between this compound and various enzyme forms.
The interaction can be summarized by the following equilibria:
E + I ⇌ EI (Inhibitor binding to the free enzyme)
E + S ⇌ ES (Substrate binding to the free enzyme)
ES + I ⇌ ESI (Inhibitor binding to the enzyme-substrate complex)
EI + S ⇌ ESI (Substrate binding to the enzyme-inhibitor complex)
The ability of this compound to bind to the pre-formed enzyme-peptide complex underscores a multifaceted inhibitory mechanism that goes beyond simple competitive inhibition at either the ATP or peptide binding site.
Theoretical Considerations and Experimental Evidence for this compound as a Bisubstrate Analog Inhibitor
This compound is a peptide-nucleoside conjugate, a structural design that conceptually links a peptide moiety to a nucleoside moiety. nih.gov This structure is the foundation for its classification as a bisubstrate analog inhibitor. Protein kinases catalyze the transfer of a phosphoryl group from a nucleotide triphosphate (like ATP) to a protein or peptide substrate. benthamopen.com Consequently, they possess two distinct binding sites: one for the nucleotide (ATP-binding site) and one for the peptide substrate (peptide-binding site). benthamopen.com
Bisubstrate analog inhibitors are designed to simultaneously occupy both of these binding sites, thereby achieving higher affinity and specificity compared to inhibitors that target only one site. benthamopen.comresearchgate.net this compound exemplifies this concept, with its nucleoside portion targeting the ATP binding site and its peptide portion (Arg6) targeting the peptide binding site.
Experimental evidence supporting this classification comes from kinetic studies analyzing the inhibition of Kemptide phosphorylation by PKA over a wide range of both ATP and peptide concentrations. nih.govresearchgate.net The inhibitory mechanism of this compound was found to be complex, showing characteristics that are not purely competitive with respect to either substrate. This kinetic signature is consistent with a bisubstrate analog that spans both binding sites. The design of such inhibitors is a strategic approach to enhance inhibitor potency. benthamopen.com
The following table summarizes the conceptual design of this compound as a bisubstrate analog:
| Component of this compound | Target Binding Site on PKA | Corresponding Substrate |
| Adenosine (B11128) derivative (Adc) | ATP-binding site | Adenosine Triphosphate (ATP) |
| Hexa-arginine peptide (Arg6) | Peptide-binding site | Peptide Substrate (e.g., Kemptide) |
| Linker (Ahx) | Spans the distance between the two sites | N/A |
Examination of Potential Allosteric Regulation Induced by this compound in PKA
The interaction of this compound with PKA extends beyond simple occupancy of the active site and involves elements of allosteric regulation. benthamopen.com Allosteric cooperativity in PKA means that the binding of a ligand to one site on the enzyme can influence the binding of another ligand at a different site. benthamopen.com Kinetic studies have provided evidence for such cooperative interactions between the substrate and inhibitor binding sites of PKA. benthamopen.com
The binding of this compound appears to induce or be influenced by conformational changes in the enzyme, a hallmark of allosteric regulation. The kinetic analysis of this compound's inhibition of PKA revealed that the interactions were not strictly additive, suggesting a degree of cooperativity. For a bisubstrate inhibitor like this compound, interaction factors (β and γ) have been used to quantify this cooperativity. benthamopen.com For this compound, these factors were determined to be γ = 12 and β = 3. benthamopen.com These values indicate a positive cooperative effect, meaning the binding of one part of the inhibitor to its site enhances the binding of the other part to its respective site.
This allosteric cooperativity is not a binary on/off switch but rather appears to be a continuous function related to the binding effectiveness of the ligand. benthamopen.com More effective ligand binding can trigger more significant conformational changes, leading to a more pronounced allosteric effect. benthamopen.com This suggests that PKA can exist in multiple conformational states, and the binding of ligands like this compound can shift the equilibrium between these states. benthamopen.com This phenomenon is an example of single-subunit allostery, where such regulatory effects are observed in a monomeric enzyme. benthamopen.comkirj.ee
The following table presents the interaction factors for this compound, which quantify the allosteric cooperativity:
| Interaction Factor | Value | Interpretation |
| β | 3 | Positive cooperativity between the inhibitor's peptide moiety and ATP binding. |
| γ | 12 | Positive cooperativity between the inhibitor's nucleoside moiety and peptide substrate binding. |
Compound Names
| Abbreviation | Full Name |
| This compound | Adenosine-5'-carboxamide-(6-aminohexanoyl)-hexa-arginine amide |
| ATP | Adenosine Triphosphate |
| PKA | cAMP-dependent Protein Kinase |
| AMPPNP | Adenylyl-imidodiphosphate |
| H89 | N-[2-(p-Bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide |
Computational and Theoretical Investigations into Adcahxarg6 Biomolecule Interactions
Molecular Docking Methodologies Applied to AdcAhxArg6 and Protein Kinase Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the study of this compound, molecular docking is instrumental in visualizing and analyzing its binding mode within the active site of protein kinases, such as PKA.
Kinetic analyses have revealed that this compound is a potent inhibitor of the cAMP-dependent protein kinase catalytic subunit. These experimental findings provide a solid foundation for computational docking studies, which can further illuminate the specific molecular interactions governing this inhibition. By modeling the three-dimensional structure of this compound and docking it into the crystal structure of PKA, researchers can identify key hydrogen bonds, electrostatic interactions, and hydrophobic contacts that contribute to the binding affinity.
The typical workflow for a molecular docking study of this compound with a protein kinase would involve:
Preparation of the Receptor: The three-dimensional coordinates of the protein kinase are obtained from a protein structure database like the Protein Data Bank (PDB). The structure is then prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site.
Preparation of the Ligand: A 3D model of this compound is generated and its geometry is optimized to find a low-energy conformation.
Docking Simulation: A docking algorithm is used to explore a multitude of possible binding poses of this compound within the defined binding pocket of the kinase.
Scoring and Analysis: The generated poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected and analyzed to understand the key interactions.
Table 1: Key Interactions Predicted by Molecular Docking of this compound with Protein Kinase A
| Interacting Residue in PKA | Type of Interaction with this compound | Potential Significance |
|---|---|---|
| Glutamate (B1630785) (in the active site) | Hydrogen Bond | Anchors the adenine (B156593) moiety of this compound. |
| Valine (in the hydrophobic pocket) | Hydrophobic Interaction | Stabilizes the peptide portion of this compound. |
| Lysine (B10760008) (catalytic residue) | Electrostatic Interaction | Interacts with the phosphate-mimicking group. |
| Aspartate (DFG motif) | Hydrogen Bond | Coordinates with the arginine residue of this compound. |
This table is a hypothetical representation based on typical interactions observed in kinase-inhibitor complexes and the known structure of this compound.
Molecular Dynamics Simulations for Characterizing Conformational Ensembles and Binding Stability of this compound Complexes
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex, allowing researchers to study the conformational flexibility and stability of the this compound-protein kinase interaction over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves in a simulated physiological environment.
For this compound, MD simulations can be employed to:
Assess Binding Stability: By running simulations of the docked this compound-PKA complex, researchers can evaluate the stability of the predicted binding mode. A stable complex will maintain its key interactions throughout the simulation.
Characterize Conformational Ensembles: Both the protein and the ligand are flexible. MD simulations can explore the different conformations that this compound and the protein kinase can adopt while bound to each other. This provides a more realistic representation of the binding event than a single static structure.
Calculate Binding Free Energies: Advanced MD simulation techniques, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can be used to estimate the binding free energy of the this compound-PKA complex, providing a quantitative measure of binding affinity.
A typical MD simulation protocol for the this compound-PKA complex would involve solvating the complex in a water box, adding ions to neutralize the system, and then running the simulation for a sufficient length of time (typically nanoseconds to microseconds) to observe the dynamics of the system.
Advanced Quantum Mechanical (QM) and Combined QM/Molecular Mechanics (QM/MM) Approaches to this compound Reaction Mechanisms
While molecular mechanics-based methods like docking and MD are powerful for studying binding and conformational changes, they are limited in their ability to describe chemical reactions, such as the phosphoryl transfer reaction catalyzed by protein kinases. Quantum mechanical (QM) methods, which are based on the principles of quantum physics, are necessary to accurately model the electronic rearrangements that occur during a chemical reaction.
Given the computational cost of QM calculations, it is often not feasible to treat the entire protein-ligand complex at the QM level. This is where hybrid QM/MM methods become invaluable. In a QM/MM approach, the region of the system where the chemical reaction occurs (e.g., the active site of the kinase with the bound this compound) is treated with a high-level QM method, while the rest of the protein and the solvent are treated with a more computationally efficient MM force field.
For this compound, which acts as an inhibitor, QM/MM studies could be used to investigate:
The Reaction Mechanism of Phosphorylation: By modeling the transition state of the phosphoryl transfer reaction in the presence and absence of this compound, researchers can understand how the inhibitor blocks the catalytic activity of the kinase.
The Role of Key Active Site Residues: QM/MM calculations can elucidate the specific roles of amino acid residues in the active site in catalysis and how their interactions with this compound contribute to inhibition.
In Silico Prediction of Novel this compound Binding Pockets and Interaction Networks
While this compound is known to target the ATP-binding site of PKA, computational methods can be used to explore the possibility of other binding sites on the kinase or on other proteins. These methods can identify potential allosteric sites, which are binding pockets distinct from the active site that can regulate the protein's activity.
Various in silico tools are available for predicting binding pockets on the surface of a protein. These tools typically use geometric criteria (e.g., identifying cavities on the protein surface) or energy-based methods (e.g., mapping the surface with probe molecules) to identify potential binding sites.
Once a potential binding pocket is identified, computational methods can be used to predict the interaction network between this compound and the protein. This involves identifying all the residues that are in close contact with the ligand and characterizing the nature of their interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts). Understanding these interaction networks is crucial for designing more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for activity.
For this compound, a QSAR study would involve synthesizing a series of derivatives with systematic modifications to different parts of the molecule (e.g., the adenine ring, the linker, or the peptide moiety). The inhibitory activity of these derivatives against a target kinase would then be measured experimentally.
The next step would be to calculate a set of molecular descriptors for each derivative. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Finally, a statistical method, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the molecular descriptors with the observed biological activity.
A successful QSAR model for this compound derivatives could be used to:
Predict the activity of virtual compounds: This would allow for the in silico screening of large libraries of potential inhibitors, saving time and resources in the drug discovery process.
Guide the design of more potent inhibitors: The model can provide insights into which structural modifications are likely to improve the activity of the compounds.
Adcahxarg6 As an Indispensable Tool and Probe in Contemporary Biochemical and Cell Biological Research
Application of AdcAhxArg6 in Dissecting Specific Regulatory Pathways Mediated by PKA In Vitro
This compound has been specifically utilized to investigate the regulatory pathways mediated by cAMP-dependent protein kinase (PKA) in vitro. PKA plays a crucial role in numerous cellular processes, activated by the second messenger cAMP. The enzyme exists as an inactive holoenzyme comprising regulatory (R) and catalytic (C) subunits. Upon cAMP binding to the R subunits, the active C subunits are released, which then phosphorylate target proteins.
Studies employing this compound have contributed to understanding the kinetic interactions between PKA's catalytic subunit and its inhibitors. Kinetic analysis using this compound has provided insights into the inhibition mechanisms of PKA. This type of analysis is fundamental to dissecting how molecules interfere with enzyme activity within a regulatory cascade. While the search results provide context on PKA's role and regulation, the specific application of this compound lies in its use as a probe to study the enzyme's catalytic activity and its modulation by inhibitors in a controlled in vitro environment.
Development and Validation of Enzyme Assays Utilizing this compound as a Reference Inhibitor
The development and validation of robust enzyme assays are critical for studying enzyme kinetics, identifying modulators, and understanding regulatory mechanisms. This compound, or closely related ARC-type inhibitors, have been employed as reference inhibitors in the development of such assays, particularly for protein kinases like PKA.
Enzyme assays often involve measuring the rate of substrate conversion in the presence and absence of potential inhibitors. The use of a known, well-characterized inhibitor like this compound allows for the validation of the assay's sensitivity and reliability in detecting enzyme inhibition. Kinetic studies, including the determination of inhibition constants (Ki), are essential for characterizing the potency and mechanism of enzyme inhibitors. Research involving this compound has included kinetic analysis of its inhibitory effects on the PKA catalytic subunit, providing data that can be used to validate assay methodologies aimed at identifying PKA modulators.
The development of fluorescence-based kinetic and binding assays has also benefited from the use of compounds related to this compound. These assays offer advantages in terms of sensitivity and real-time monitoring, making them suitable for studying enzyme activity and inhibition.
Integration of this compound into High-Throughput Screening Methodologies for Enzyme Modulators
The integration of compounds like this compound, particularly as reference inhibitors or components of assay systems, is relevant to the development of high-throughput screening (HTS) methodologies for identifying enzyme modulators. HTS allows for the rapid screening of large libraries of compounds to find potential drug candidates or chemical probes.
Advanced Methodologies Employed in the Study of Adcahxarg6 Biomolecule Interactions
Biophysical Techniques for Quantifying AdcAhxArg6 Binding Thermodynamics and Kinetics (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
Biophysical techniques are essential for obtaining quantitative data on the binding of this compound to its biomolecular targets. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two prominent label-free methods used for this purpose gatorbio.comharvard.edumalvernpanalytical.comtainstruments.com.
ITC directly measures the heat absorbed or released during a binding event, allowing for the simultaneous determination of key thermodynamic parameters, including the binding affinity (K_A or K_D), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) gatorbio.comharvard.edumalvernpanalytical.comtainstruments.comnih.gov. These parameters provide a complete thermodynamic profile of the interaction, offering insights into the driving forces behind the binding. ITC experiments involve the precise titration of one binding partner into a solution containing the other, and the heat flow is monitored until saturation is reached harvard.edutainstruments.comgatech.edu.
SPR is an optical technique that monitors the binding of molecules in real-time by detecting changes in refractive index near a sensor surface where one binding partner is immobilized gatorbio.commosbri.euwikipedia.orgyoutube.comyoutube.com. As an analyte flows over the surface and binds to the immobilized ligand, the increase in mass causes a change in the refractive index, which is detected as an SPR signal wikipedia.orgyoutube.com. This allows for the determination of association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated mosbri.euwikipedia.orgyoutube.com. SPR is well-suited for measuring the kinetics and affinity of biomolecular interactions gatorbio.commosbri.eu. A spectroscopic study involving this compound has utilized surface plasmon resonance upenn.edu. These techniques, such as ITC and SPR, are invaluable for quantifying the strength and kinetics of this compound binding to its targets, providing fundamental data for understanding its biological activity.
Spectroscopic Approaches (e.g., Fluorescence, Circular Dichroism) for Investigating this compound-Induced Conformational Changes in Target Proteins
Spectroscopic methods provide insights into the structural and conformational changes that may occur in biomolecules upon binding with this compound. Fluorescence spectroscopy is a sensitive technique that can be used to study binding events and conformational changes, particularly if one of the molecules is intrinsically fluorescent or can be labeled with a fluorescent probe nih.gov. Changes in fluorescence intensity, wavelength, or polarization upon ligand binding can indicate interaction and provide information about the environment of the fluorophore frontiersin.org. Fluorescence spectroscopy, including transient kinetic studies using stopped-flow fluorescence, has been applied in the study of the catalytic mechanism of cAMP-dependent protein kinase, a known target of this compound ut.ee. Acrylodan fluorescence spectroscopy has also been used to examine the synergistic binding of nucleotides and inhibitors, including those interacting with cAMP-dependent protein kinase benthamopen.com.
Circular Dichroism (CD) spectroscopy is a powerful tool for analyzing the secondary structure of proteins and other biomolecules researchgate.netresearchgate.netnih.gov. By measuring the differential absorption of left and right circularly polarized light, CD spectra can reveal the proportions of α-helices, β-sheets, and random coil structures in a protein nih.gov. Changes in the CD spectrum upon binding of this compound can indicate conformational changes in the target protein researchgate.netnih.gov. CD has been used to study the catalytic reaction of cAMP-dependent protein kinase and provides evidence for ordered sequences of ligand/binding site interactions ut.ee. It has also been used to determine structural differences between different protein-nucleotide states nih.gov. These spectroscopic approaches are vital for understanding how this compound binding affects the structure and dynamics of its interacting partners.
Mutagenesis and Protein Engineering Strategies to Validate this compound Binding Sites and Residues
To pinpoint the specific amino acid residues involved in the interaction between this compound and its target protein, mutagenesis and protein engineering strategies are employed ut.eefrontiersin.orgelifesciences.orgresearchgate.net. Site-directed mutagenesis allows researchers to introduce specific changes to the amino acid sequence of the target protein frontiersin.orgresearchgate.net. By systematically altering residues suspected to be in the binding site and then assessing the effect of these mutations on this compound binding affinity and/or inhibitory activity, the critical contact points can be identified rapidnovor.commdpi.com.
Alanine (B10760859) scanning mutagenesis, a common approach, involves substituting individual amino acids within the putative binding site with alanine rapidnovor.com. Since alanine has a small, inert methyl side chain, this substitution can reveal the importance of the original residue's side chain for binding rapidnovor.com. If an alanine substitution significantly reduces binding, it suggests that the original residue plays a crucial role in the interaction, potentially through direct contact or by maintaining the correct local conformation rapidnovor.com.
While specific detailed research findings involving mutagenesis directly on this compound binding sites were not extensively detailed in the provided snippets, the principle of using mutagenesis to validate binding sites is well-established and applicable to studying this compound interactions ut.eefrontiersin.orgelifesciences.orgrapidnovor.commdpi.com. For a compound like this compound, which acts as a bisubstrate analog inhibitor of PKA ut.eebenthamopen.com, mutagenesis of residues within the ATP-binding site and/or the peptide-binding site of PKA would be a logical approach to confirm and characterize its interaction sites. These strategies provide crucial residue-level information, complementing the data obtained from biophysical and spectroscopic techniques to build a comprehensive model of the this compound-biomolecule interaction.
Future Research Directions and Emerging Avenues for Adcahxarg6 Studies
Exploration of AdcAhxArg6 Analogs as Probes for Other Kinase Superfamilies and Allosteric Sites
Given this compound's demonstrated interaction with PKA, a member of the AGC kinase group, a significant avenue for future research lies in exploring the potential of this compound analogs to act as probes for other kinase superfamilies. The human kinome is vast and diverse, with many kinases remaining poorly understood. Developing analogs of this compound with modified nucleoside, linker, or peptide components could allow for targeted interactions with kinases beyond the basophilic group.
Furthermore, investigating the ability of this compound analogs to target allosteric sites on kinases, rather than solely the conserved ATP-binding pocket, represents a promising direction. While many kinase inhibitors target the ATP site, leading to challenges in achieving selectivity due to the site's conservation, allosteric sites offer greater diversity and the potential for highly specific modulation of kinase activity. Research into this compound's mechanism suggests potential interactions beyond a single binding site, hinting at the possibility of allosteric effects. Designing analogs that specifically target these non-catalytic sites could yield novel probes for studying kinase regulation and function in a more nuanced manner. This exploration would involve rational design based on structural insights and employing techniques such as activity-based protein profiling (ABPP) with modified probes to identify interactions with a wider range of kinases and potential allosteric sites.
Rational Design Principles for Developing Highly Selective this compound-Based Probes for Specific Kinase Isoforms
Achieving high selectivity for individual kinase isoforms is a major challenge in developing kinase inhibitors and probes due to the structural similarities within the kinase family. Future research should focus on applying rational design principles to engineer this compound-based probes with enhanced selectivity for specific kinase isoforms.
Rational design strategies could leverage detailed structural information of kinase active and allosteric sites, including co-crystal structures of kinases bound to this compound or its analogs if they become available. Understanding the subtle differences in the binding pockets of closely related kinase isoforms is crucial for designing ligands that can discriminate between them. Modifications to the this compound structure, particularly in the linker and peptide components, could be explored to optimize interactions with unique residues or structural features of the target kinase isoform. Computational approaches, such as molecular docking and dynamics simulations, can play a vital role in predicting binding affinities and identifying optimal structural modifications for selectivity. High-throughput screening of rationally designed analog libraries against kinase panels would be essential to validate selectivity and identify promising candidates for further development.
Integration of this compound Research into Systems Biology and Proteomics Approaches
Integrating research on this compound and its analogs into systems biology and proteomics approaches will provide a more comprehensive understanding of kinase function within complex cellular networks. Kinases are central players in numerous signaling pathways, and their activity is tightly regulated and interconnected.
Utilizing this compound-based probes in conjunction with advanced mass spectrometry-based proteomics techniques, such as phosphoproteomics, can help map the downstream effects of modulating specific kinases. By identifying changes in protein phosphorylation profiles upon treatment with this compound or its selective analogs, researchers can gain insights into the signaling pathways regulated by the targeted kinase. Chemoproteomic methods, like ABPP, employing tagged this compound derivatives can be used to identify and quantify kinase targets in complex biological samples, providing a global view of probe-target interactions in a native cellular context. Integrating this proteomic data with transcriptomic and other systems-level data can help build more accurate models of cellular signaling and understand how this compound influences these networks. This holistic approach can reveal previously unknown roles for targeted kinases and the broader impact of their inhibition or modulation by this compound.
Theoretical Generalizations from this compound Mechanism to Broader Principles of Enzyme Regulation and Ligand Design
Studying the detailed mechanism of interaction between this compound and its target kinases, particularly PKA, can contribute to the development of broader theoretical generalizations regarding enzyme regulation and ligand design. The bisubstrate nature of kinase reactions and the potential for ligands to interact with multiple sites offer valuable insights into enzyme kinetics and inhibition.
Investigating how the different components of this compound (adenosine analog, linker, and peptide) contribute to binding affinity, selectivity, and mechanism of inhibition can inform the design of other multi-component ligands targeting various enzymes. Understanding the role of the flexible linker and the oligoarginine peptide in positioning the adenosine (B11128) analog within the kinase active site or potentially interacting with other regions can provide design principles for creating ligands that exploit enzyme conformational dynamics or target specific interaction sites. Furthermore, studying any observed allosteric effects of this compound can contribute to the understanding of allosteric regulation in enzymes and guide the rational design of allosteric modulators. The kinetic analysis of this compound inhibition can also serve as a model for developing generalized numerical approaches for studying enzyme kinetics with complex inhibitors. These theoretical generalizations derived from this compound research can have implications for the design of not only kinase-targeted ligands but also inhibitors and probes for other enzyme classes.
While specific numerical data tables for these future research directions are not available as they represent ongoing or prospective studies, research in these areas would typically generate data such as:
Binding affinities (Kd values): Quantifying the strength of interaction between this compound analogs and various kinases.
Inhibition constants (Ki or IC50 values): Measuring the potency of this compound analogs in inhibiting kinase activity.
Selectivity profiles: Comparing the activity of analogs across a panel of kinases to assess their specificity.
Phosphorylation site changes: Identifying and quantifying changes in protein phosphorylation levels in cells treated with this compound analogs using phosphoproteomics.
Target engagement data: Demonstrating the binding of tagged this compound analogs to target kinases in cellular lysates or tissues using chemoproteomics.
Such data would be presented in tables detailing the compound tested, the kinase target, and the measured kinetic or binding parameter, along with appropriate statistical analysis.
Q & A
Q. How should experimental designs for AdcAhxArg6 synthesis and characterization be structured to ensure reproducibility?
- Methodological Answer : Experimental designs must include detailed protocols for synthesis (e.g., reaction conditions, purification steps) and characterization (e.g., NMR, HPLC, mass spectrometry). Use standardized reporting frameworks, such as those outlined in analytical chemistry journals, which require explicit documentation of reagents (purity, supplier), instrumentation (calibration details), and statistical validation of results . For example, if inconsistencies arise in spectral data, cross-validate findings using orthogonal techniques like X-ray crystallography or FTIR .
Q. What strategies are effective for identifying and resolving contradictions in this compound’s reported bioactivity data?
- Methodological Answer : Conduct a systematic literature review to map conflicting results, then apply meta-analysis tools to assess variables like assay conditions (e.g., cell lines, dosage ranges) or compound stability. For instance, discrepancies in IC50 values may stem from differences in solvent systems or incubation times. Use sensitivity analysis to isolate confounding factors and design follow-up experiments with controlled parameters .
Q. How can researchers formulate hypothesis-driven research questions about this compound’s mechanism of action?
- Methodological Answer : Apply the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to structure hypotheses. For example:
- Population : Cancer cell lines with specific receptor profiles.
- Intervention : this compound treatment at varying concentrations.
- Comparison : Untreated controls or benchmark inhibitors.
- Outcome : Quantified apoptosis rates via flow cytometry.
This approach ensures alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Advanced Research Questions
Q. What advanced computational methods are recommended for reconciling this compound’s experimental data with theoretical models?
- Methodological Answer : Use molecular dynamics simulations to validate structural stability or docking studies to predict binding affinities. If experimental results contradict predictions, refine force fields or adjust solvation models. Tools like GROMACS or AutoDock Vina allow iterative parameter optimization, with validation against empirical data (e.g., crystallographic binding poses) .
Q. How can researchers optimize this compound’s synthetic pathways to address scalability challenges in academic settings?
- Methodological Answer : Employ Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) affecting yield. For example, a fractional factorial design can reduce the number of trials needed to optimize reaction conditions. Pair this with green chemistry principles (e.g., solvent recycling) to enhance sustainability without compromising efficiency .
Q. What methodologies are suitable for cross-disciplinary studies involving this compound (e.g., combining chemical synthesis with immunological assays)?
- Methodological Answer : Establish interdisciplinary workflows, such as:
- Phase 1 : Synthesis and purity validation (analytical chemistry).
- Phase 2 : In vitro bioactivity screening (cell biology).
- Phase 3 : Mechanistic studies (e.g., Western blotting for signaling pathways).
Use shared data platforms (e.g., LabArchives) to ensure consistency and enable real-time collaboration. Address inter-lab variability by standardizing protocols across teams .
Data Management and Validation
Q. What frameworks ensure ethical rigor in studies involving this compound and animal models?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for reporting in vivo experiments, including:
- Sample Size Justification : Power analysis to minimize animal use.
- Housing Conditions : Detailed descriptions of environmental enrichments.
- Endpoint Criteria : Humane thresholds for terminating experiments.
Submit protocols for institutional review board (IRB) approval and document compliance in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
